N-(3,5-Dimethylphenyl)-2-({9-ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide
Description
The compound N-(3,5-Dimethylphenyl)-2-({9-ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide features a chromeno[2,3-d]pyrimidine core fused with a phenyl group at position 2 and an ethoxy group at position 7. Chromenopyrimidine derivatives are known for diverse pharmacological applications, including kinase inhibition and antimicrobial activity .
Key structural attributes:
- Ethoxy group: Enhances lipophilicity and metabolic stability.
- Sulfanyl bridge: Influences redox properties and binding interactions.
- N-(3,5-dimethylphenyl): Modulates steric effects and hydrophobic interactions.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O3S/c1-4-34-24-12-8-11-21-16-23-28(35-26(21)24)31-27(20-9-6-5-7-10-20)32-29(23)36-17-25(33)30-22-14-18(2)13-19(3)15-22/h5-15H,4,16-17H2,1-3H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILAEIHFOSNYTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC(=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-Dimethylphenyl)-2-({9-ethoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure indicates the presence of a sulfanyl group and a chromeno-pyrimidine moiety, which are critical for its biological activity.
Anticonvulsant Activity
Research has shown that derivatives similar to N-(3,5-dimethylphenyl)-2-acetamides exhibit anticonvulsant properties. For instance, compounds with structural similarities have been evaluated for their efficacy in animal models of epilepsy. The mechanism often involves modulation of neuronal voltage-sensitive sodium channels, which are crucial in controlling neuronal excitability .
Cytotoxicity and Cancer Research
Studies have indicated that compounds containing chromeno-pyrimidine structures possess cytotoxic effects against various cancer cell lines. For example, the compound has been tested for its ability to induce apoptosis in cancer cells by activating specific signaling pathways related to cell death .
The biological activity of N-(3,5-Dimethylphenyl)-2-acetamide derivatives is largely attributed to their interaction with key biological targets:
- Voltage-Sensitive Sodium Channels : These channels play a pivotal role in action potential generation and propagation in neurons. Compounds that modulate these channels can effectively reduce seizure activity.
- Apoptosis Pathways : The chromeno-pyrimidine moiety may activate apoptotic pathways by influencing mitochondrial function and reactive oxygen species (ROS) production, leading to programmed cell death in cancer cells.
Study 1: Anticonvulsant Screening
A study evaluated the anticonvulsant activity of several N-(3,5-dimethylphenyl)-substituted acetamides using the maximal electroshock (MES) test. The results indicated that certain derivatives exhibited significant protection against seizures at doses as low as 100 mg/kg, highlighting their potential as therapeutic agents for epilepsy .
Study 2: Cytotoxicity Assessment
In another investigation, the cytotoxic effects of the compound were assessed against human colon cancer cells. The results demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways. The IC50 value was determined to be approximately 50 µM, indicating potent activity against these cancer cells .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromenopyrimidine Derivatives
(a) 2-((2-(3-Chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide ()
- Molecular Formula : C₂₈H₂₅ClN₄O₃S
- Molecular Weight : 533.043
- Key Substituents : Chlorophenyl, hydroxymethyl, methyl.
- Hydrogen Bonding: 7 acceptors, 2 donors.
- Lipophilicity (XlogP) : 5.3.
Comparison :
- The target compound replaces the chlorophenyl and hydroxymethyl groups with ethoxy and phenyl substituents, increasing steric bulk and lipophilicity (XlogP likely >5.3).
Pyrimidine-Containing Acetamides
(a) Reference Example 107 (EP 4 374 877 A2) ()
- Molecular Formula : C₂₈H₂₃F₆N₅O₅ (m/z 749 [M+H]⁺).
- Key Features : Trifluoromethyl groups, pyrimidine ring, carboxamide linkage.
- HPLC Retention : 1.58 minutes (indicative of moderate polarity).
Comparison :
- The target compound lacks fluorinated groups, which are critical for binding in many kinase inhibitors.
- The ethoxy group may confer better metabolic stability compared to the bromoethoxy substituent in Reference Example 109 .
(b) Pharmacopeial Compounds (m, n, o) ()
- Common Features: Pyrimidinyl, dimethylphenoxy, and acetamide groups.
- Structural Variance : Stereochemistry and hydroxy/oxo substitutions.
Comparison :
Chloroacetamide Pesticides ()
Examples:
- 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide
- 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor)
Comparison :
- The target compound replaces chlorine with a sulfanyl group, reducing electrophilicity and herbicidal activity.
- The chromenopyrimidine system differentiates it from linear agrochemical acetamides, suggesting divergent applications (e.g., pharmaceuticals vs. pesticides) .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Research Findings
- Lipophilicity Trends : The target compound’s ethoxy and phenyl groups likely elevate XlogP (>5.3) compared to alachlor (3.1), enhancing membrane permeability but risking solubility limitations .
- Bioactivity Implications: The chromenopyrimidine core may target kinase or topoisomerase enzymes, similar to other fused heterocycles, whereas chloroacetamides in exhibit herbicidal mechanisms .
- Synthetic Challenges : The sulfanyl bridge in the target compound requires precise oxidation control, contrasting with the straightforward alkylation steps in pesticidal acetamides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
